

An In-depth Technical Guide to 3-Methoxypropylamine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxypropylamine*

Cat. No.: *B165612*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methoxypropylamine** (MOPA), a versatile primary amine with significant utility in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis methodologies, and spectral data. Particular emphasis is placed on its role as a key intermediate in the synthesis of pharmaceuticals, making it a compound of interest for drug development professionals. Detailed experimental protocols for its synthesis are provided, alongside safety and toxicological data to ensure proper handling.

Chemical Structure and Formula

3-Methoxypropylamine, systematically named 3-methoxypropan-1-amine, is a primary aliphatic amine with a methoxy group. Its chemical structure is characterized by a propyl chain with a methoxy group at one end and an amino group at the other.

Chemical Formula: C₄H₁₁NO^[1]^[2]

** IUPAC Name:** 3-methoxypropan-1-amine^[2]

CAS Number: 5332-73-0^[2]^[3]

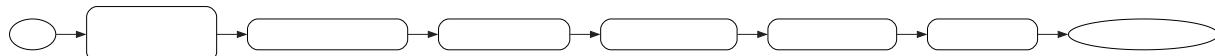
Synonyms: MOPA, 3-Aminopropyl methyl ether, 1-Amino-3-methoxypropane, γ -Methoxypropylamine[3][4]

Molecular Weight: 89.14 g/mol [1][2]

Figure 1: Chemical structure of **3-Methoxypropylamine**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Methoxypropylamine** is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.


Property	Value
Appearance	Clear, colorless to faintly colored liquid
Odor	Ammonia-like
Boiling Point	117-118 °C
Melting Point	-71 °C
Density	0.874 g/mL at 25 °C
Flash Point	24 °C
Solubility	Miscible with water and common organic solvents
Vapor Pressure	12.0 mmHg at 20 °C
Refractive Index	n _{20/D} 1.417

Synthesis of 3-Methoxypropylamine

3-Methoxypropylamine can be synthesized through various chemical routes. The most common industrial methods include the catalytic hydrogenation of 3-methoxypropionitrile and the amination of 3-methoxypropanol.

Catalytic Hydrogenation of 3-Methoxypropionitrile

This is a widely used industrial method for the synthesis of MOPA.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the synthesis of **3-Methoxypropylamine** via catalytic hydrogenation.

Experimental Protocol:

- Materials:
 - 3-methoxypropionitrile (400 g)
 - Ethanol (20 g)
 - Modified carrier nickel catalyst (12 g)
 - Hydrogen gas
- Equipment:
 - 1000 mL autoclave
 - Stirring apparatus
 - Heating and cooling system
 - Filtration apparatus
 - Distillation apparatus
- Procedure:
 - Into a 1000 mL autoclave, add 400 g of 3-methoxypropionitrile, 20 g of ethanol, and 12 g of the modified carrier nickel catalyst.

- Seal the autoclave and purge with nitrogen, followed by hydrogen.
- Pressurize the autoclave with hydrogen to 2.8 MPa.
- Begin stirring and heat the reaction mixture. Maintain the pressure at 2.8 MPa for 2 hours.
- After the reaction is complete, cool the autoclave to room temperature.
- Carefully vent the excess hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- The filtrate is then subjected to fractional distillation under atmospheric pressure.
- Collect the fraction boiling between 110-160 °C to obtain pure **3-Methoxypropylamine**.

- Expected Yield: Approximately 354.09 g.

Synthesis from 3-Methoxypropanol

An alternative route involves the reaction of 3-methoxypropanol with ammonia in the presence of a catalyst. This method takes 3-methoxypropanol as the raw material and utilizes a Cu-Co/Al₂O₃-diatomite catalyst.^[5] The reaction is typically carried out in a fixed-bed reactor at elevated temperature and pressure.^[5]

Spectroscopic Data

The following table summarizes the key spectral data for **3-Methoxypropylamine**.

Spectroscopy	Key Peaks/Signals
¹ H NMR	δ (ppm): 1.1 (s, 2H, NH ₂), 1.6-1.8 (m, 2H, CH ₂), 2.7-2.9 (t, 2H, CH ₂ N), 3.3 (s, 3H, OCH ₃), 3.4-3.6 (t, 2H, CH ₂ O)
¹³ C NMR	δ (ppm): 30.8 (CH ₂), 40.1 (CH ₂ N), 58.6 (OCH ₃), 71.5 (CH ₂ O)
IR (Infrared)	ν (cm ⁻¹): 3360-3280 (N-H stretch), 2930-2820 (C-H stretch), 1590 (N-H bend), 1120 (C-O stretch)
Mass Spec (EI)	m/z: 89 (M+), 72, 59, 45, 30 (base peak)

Relevance in Drug Development

While **3-Methoxypropylamine** itself is not typically an active pharmaceutical ingredient (API), it serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical compounds.^{[3][6][7]} Its bifunctional nature, possessing both a primary amine and an ether linkage, makes it a versatile scaffold for medicinal chemists.

MOPA is utilized in the synthesis of more complex molecules for various therapeutic areas. It has been identified as a key intermediate in the development of drugs targeting the central nervous system, such as antidepressants, and also in the synthesis of cardiovascular drugs.^[6] The incorporation of the 3-methoxypropyl moiety can influence the pharmacokinetic properties of a drug molecule, potentially improving its solubility, metabolic stability, and ability to cross biological membranes.

Furthermore, research has explored the use of **3-Methoxypropylamine** in the development of enzyme inhibitors, for instance, in the context of Alzheimer's disease.^[8] Its primary amine allows for its integration into peptoid backbones, introducing the methoxy functionality which can modulate biological activity.^[8] The role of MOPA as a versatile precursor underscores its importance for professionals in drug discovery and development, enabling the construction of novel and complex molecular architectures for therapeutic applications.^[8]

Safety and Toxicology

3-Methoxypropylamine is a flammable and corrosive liquid and should be handled with appropriate safety precautions.

Toxicology Data	Value	Species
LD ₅₀ (Oral)	690 mg/kg	Rat
LD ₅₀ (Dermal)	>2000 mg/kg	Rabbit
Skin Irritation	Corrosive	Rabbit
Eye Irritation	Severe Irritant	Rabbit

Safety Recommendations:

- Work in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Methoxypropylamine is a valuable and versatile chemical with a well-defined structure and properties. Its synthesis is achievable through established industrial methods, and its applications are widespread. For researchers and professionals in drug development, MOPA serves as a key synthetic intermediate, offering a flexible scaffold for the creation of novel therapeutic agents. A thorough understanding of its chemistry, synthesis, and safety is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. textile-fabric.com [textile-fabric.com]
- 2. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxypropylamine | Univar Solutions [univarsolutions.com]
- 4. 3-METHOXYPROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 5. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 6. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]
- 7. nbinno.com [nbino.com]
- 8. 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxypropylamine: Structure, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165612#3-methoxypropylamine-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com